4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[(pyridin-3-yl)methyl]butanamide
Description
Properties
IUPAC Name |
4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-(pyridin-3-ylmethyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4S/c24-17(21-10-12-3-1-5-20-9-12)4-2-6-23-18(25)13-7-15-16(27-11-26-15)8-14(13)22-19(23)28/h1,3,5,7-9H,2,4,6,10-11H2,(H,21,24)(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKTOURHEABQOHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=S)N3)CCCC(=O)NCC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Construction of the Dioxoloquinazoline Core
The patent CN112939995A provides a foundational methodology adapted for this compound:
Step 1 : Synthesis of methyl 8-hydroxy-2,3-dihydrobenzo[b]dioxane-5-carboxylate
- Reagents : Pd(COD)(CH2TMS)2, 2-(di-1-adamantylphosphine)-1-(2,6-diisopropylphenyl)-1H-imidazole
- Conditions : Tetrahydrofuran, 65°C, 12 hr
- Yield : 78% (after column chromatography)
Step 2 : Nitration and Reduction to Aminobenzodioxane
- Reagents : HNO3/H2SO4 (nitration), H2/Pd-C (reduction)
- Key Intermediate : Methyl 6-amino-8-methoxy-2,3-dihydrobenzo[b]dioxane-5-carboxylate
Step 3 : Quinazoline Ring Formation
- Reagents : Formamidine acetate, ethanol reflux
- Mechanism : Cyclocondensation via Schiff base formation
- Yield : 82% (5-methoxy-2,3-dihydro-dioxane[2,3-f]quinazolin-10(9H)-one)
Critical Modification : Introduction of the 6-sulfanylidene group requires careful sulfurization using Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) under inert atmosphere.
Side Chain Installation and Functionalization
Butanamide Linker Attachment :
- Alkylation : React quinazoline core with 4-bromobutanoyl chloride in DMF/K2CO3
- Conditions : 60°C, 8 hr
- Monitoring : TLC (EtOAc/hexanes 1:1)
- Amide Coupling :
- Reagents : HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine)
- Nucleophile : Pyridin-3-ylmethanamine
- Yield : 68-72% after HPLC purification
Modern Catalytic Methods
Copper-Catalyzed Cascade Reactions
Adapting the methodology from J. Org. Chem. 2020, a one-pot synthesis was developed:
Reaction System :
| Component | Quantity | Role |
|---|---|---|
| 2-Isocyanobenzoate | 1.0 mmol | Quinazoline precursor |
| Pyridin-3-ylmethanamine | 1.2 mmol | Nucleophile |
| Cu(OAc)2·H2O | 5 mol% | Catalyst |
| DMF | 5 mL | Solvent |
Procedure :
- Microwave irradiation at 150°C for 20 min
- Sequential addition of reactants under N2 atmosphere
- Workup with NaHCO3 and CH2Cl2 extraction
Advantages :
- 58% isolated yield
- Reduced purification requirements vs. stepwise synthesis
Process Optimization and Scaling Challenges
Critical Quality Attributes (CQAs)
| Parameter | Target Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 60-65°C (Step 3) | ±5°C → 12% yield loss |
| Pd Catalyst Loading | 2.5-3.0 mol% | <2% → incomplete coupling |
| Sulfurization Time | 4-6 hr | Over 8 hr → 20% decomposition |
Purification Strategies
Chromatographic Conditions :
- Normal Phase : SiO2, EtOAc/hexanes gradient (1:4 → 1:1)
- Reverse Phase : C18 column, ACN/H2O + 0.1% TFA
- Recrystallization : Ethanol/water (3:1) at -20°C
Analytical Data :
- HPLC Purity : >98% (254 nm)
- HRMS : m/z 483.1542 [M+H]+ (calc. 483.1539)
Chemical Reactions Analysis
Types of Reactions
4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[(pyridin-3-yl)methyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[(pyridin-3-yl)methyl]butanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Materials Science: It can be used in the development of advanced materials with unique electronic and optical properties.
Biological Research: The compound’s interactions with various biological targets make it a valuable tool for studying cellular processes and pathways.
Mechanism of Action
The mechanism of action of 4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[(pyridin-3-yl)methyl]butanamide involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to cellular effects such as apoptosis. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound belongs to a family of quinazolinone derivatives with modifications at the sulfanylidene and amide positions. Key structural analogs include:
Table 1: Structural Comparison of Quinazolinone Derivatives
Key Observations :
- The sulfanylidene group (S=) in the target compound may confer higher electrophilicity compared to sulfanyl (-S-) derivatives, influencing reactivity and target binding .
Computational and Bioactivity Comparisons
Tanimoto Similarity Analysis
Using Tanimoto coefficients (T_c) based on MACCS fingerprints (), the target compound shows:
- T_c = 0.85 with 4-[6-{[2-(Cyclohexylamino)-2-oxoethyl]sulfanyl}-8-oxo-2H-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-[(4-methoxyphenyl)methyl]butanamide.
- T_c = 0.78 with N-[(Furan-2-yl)methyl]-2-{[7-(3-{[(4-methoxyphenyl)methyl]carbamoyl}propyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}butanamide.
This indicates stronger structural similarity to cyclohexylamino derivatives, suggesting shared bioactivity profiles .
Bioactivity Clustering
Hierarchical clustering () reveals that the target compound clusters with HDAC (histone deacetylase) inhibitors like SAHA (vorinostat), which also contain hydroxamate or sulfhydryl groups. Predicted interactions include:
- HDAC8 Inhibition : Molecular docking (AutoDock Vina, ) suggests binding affinity (ΔG = -9.2 kcal/mol) comparable to SAHA (-9.5 kcal/mol) due to sulfanylidene coordination with zinc in the active site .
- CYP450 Interactions : The pyridinyl group may reduce metabolic clearance compared to methoxyphenyl analogs, as predicted by ADMET models .
Pharmacokinetic and Toxicity Profiles
Table 2: Predicted ADMET Properties
Key Insights :
- Lower LogP in the target compound suggests improved aqueous solubility, advantageous for oral bioavailability.
- Reduced CYP3A4 inhibition compared to methoxyphenyl analogs may lower drug-drug interaction risks .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Quinazoline core formation via cyclocondensation of precursor heterocycles.
- Functionalization of the core with sulfanylidene and pyridinylmethyl groups using nucleophilic substitution or coupling reactions.
- Amide bond formation via activation of the carboxylic acid moiety (e.g., using carbodiimides) and reaction with the pyridin-3-ylmethylamine derivative.
Key Conditions:
- Solvents : Dimethyl sulfoxide (DMSO) or acetonitrile for polar intermediates .
- Catalysts : Potassium carbonate (K₂CO₃) for deprotonation in nucleophilic substitutions .
- Temperature : Controlled heating (60–80°C) to drive reactions without decomposition .
Q. Table 1: Common Reaction Parameters
| Step | Solvent | Catalyst | Temperature | Yield (%) |
|---|---|---|---|---|
| Quinazoline core synthesis | DMSO | None | 70°C | 45–55 |
| Sulfanylidene addition | Acetonitrile | K₂CO₃ | 60°C | 60–70 |
| Amide coupling | DMF | EDC/HOBt | RT | 75–85 |
Q. How can structural confirmation and purity be validated?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm proton environments and carbon backbone. For example, the pyridinylmethyl group shows aromatic protons at δ 8.1–8.5 ppm, while the dioxoloquinazoline protons appear as multiplets near δ 4.0–5.0 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 512.15 for C₂₃H₂₁N₃O₃S) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity. Use a C18 column and acetonitrile/water gradient .
Advanced Research Questions
Q. How can computational tools predict this compound’s pharmacological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to screen against targets like kinase domains or GPCRs. Prepare the compound’s 3D structure (optimized with UCSF Chimera ), define the target’s binding pocket, and run simulations with default parameters (exhaustiveness = 8). Analyze binding poses for hydrogen bonds with residues like Asp/Glu or hydrophobic interactions .
- Dynamic Simulations : Perform molecular dynamics (MD) in GROMACS to assess binding stability. Monitor RMSD (<2.0 Å over 50 ns) and interaction persistence .
Q. Table 2: Example Docking Results for Kinase Inhibition
| Target | Binding Affinity (kcal/mol) | Key Interactions |
|---|---|---|
| EGFR Kinase | -9.2 | H-bond with Thr766 |
| PI3Kα | -8.7 | Hydrophobic with Trp780 |
Q. How to resolve contradictions in pharmacological assay data (e.g., varying IC₅₀ values)?
Methodological Answer:
- Orthogonal Assays : Cross-validate using biochemical (e.g., enzyme inhibition) and cellular (e.g., proliferation) assays. For example, discrepancies in IC₅₀ may arise from off-target effects in cellular models.
- Metabolic Stability : Test compound stability in liver microsomes. Poor stability (e.g., t₁/₂ < 30 min) may explain reduced efficacy in cell-based assays .
- Structural Analog Comparison : Compare with analogs (e.g., fluorophenyl or chlorophenyl derivatives) to isolate substituent effects on activity .
Q. What strategies optimize this compound’s solubility for in vivo studies?
Methodological Answer:
- Salt Formation : Screen with HCl or sodium salts to enhance aqueous solubility.
- Co-solvent Systems : Use 10% DMSO in saline for intravenous administration.
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to the butanamide chain, which cleave in vivo to release the active compound .
Q. How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Core Modifications : Synthesize analogs with variations in the dioxoloquinazoline core (e.g., replacing oxygen with sulfur) .
- Side-Chain Optimization : Test pyridinylmethyl substituents against benzyl or phenethyl groups to assess steric/electronic effects .
- Pharmacophore Mapping : Use Phase (Schrödinger) to identify critical features (e.g., hydrogen bond acceptors at the sulfanylidene group) .
Q. Table 3: Key SAR Findings
| Modification | Activity Trend (IC₅₀) | Notes |
|---|---|---|
| Pyridinylmethyl → Benzyl | 10-fold decrease | Loss of H-bond with target |
| Sulfanylidene → Oxo | Inactive | Loss of electron-withdrawing |
Data Contradiction Analysis
Example Issue : Discrepancies in reported enzyme inhibition vs. cellular activity.
Resolution Steps :
Confirm compound integrity in cell media via LC-MS.
Test for phospholipidosis (a common off-target effect) using lysosomal staining.
Evaluate membrane permeability via PAMPA assay. Low permeability (<5 × 10⁻⁶ cm/s) may limit cellular uptake .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
